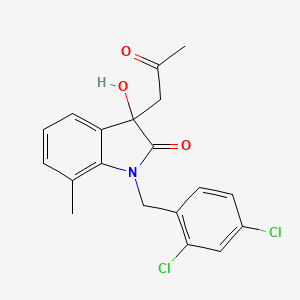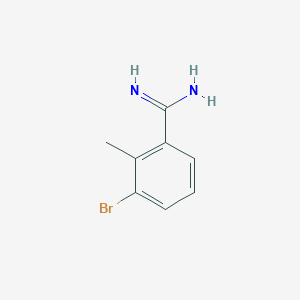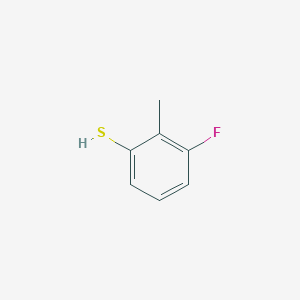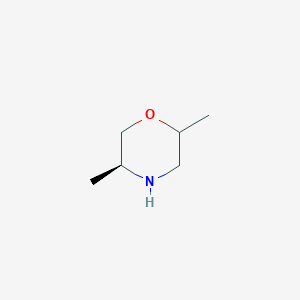![molecular formula C16H15N3OS B2365550 2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 919970-30-2](/img/structure/B2365550.png)
2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure.
Aplicaciones Científicas De Investigación
Novel Polyimides for Metal Ion Removal
Research by Mansoori and Ghanbari (2015) introduced novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties. These polymers demonstrated significant potential for the removal of Co(II) and Ni(II) ions from aqueous solutions, highlighting their application in environmental cleanup and water treatment processes (Mansoori & Ghanbari, 2015).
Antimicrobial and Anticancer Applications
Patel et al. (2013) synthesized a novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles and evaluated their antimicrobial and antimycobacterial activities. While these compounds did not exhibit significant antitumor activity against human tumor cell lines, they showed promising activity against Escherichia coli and Mycobacterium tuberculosis, suggesting their potential in developing new antimicrobial agents (Patel et al., 2013).
Anticancer Activity of Oxadiazole Derivatives
Polkam et al. (2021) discovered that 1,3,4-oxadiazole derivatives bearing 2,5-dimethoxyphenyl substituents exhibited superior anticancer activity against breast cancer cell lines. This study highlights the potential of oxadiazole derivatives in the design and development of new anticancer drugs (Polkam et al., 2021).
Antibacterial Activity and Mechanism of Action
Song et al. (2017) explored the antibacterial activities of various 1,3,4-oxadiazole thioether derivatives against Xanthomonas oryzae pv. oryzae. The study provided insights into the potential mechanism of action of these compounds, offering a foundation for the development of new antibacterial agents (Song et al., 2017).
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-4-12(2)14(9-11)10-21-16-19-18-15(20-16)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPLNQYPIZOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-Dimethylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)
![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)





![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)
![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)

![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)